2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

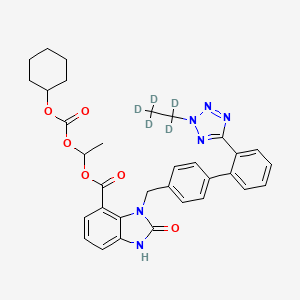

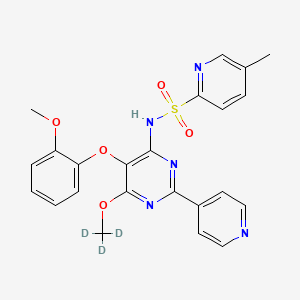

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5, also known as Candesartan Cilexetil-d5, is a deuterated analog of the angiotensin II receptor blocker Candesartan Cilexetil . It is primarily used for the treatment of high blood pressure, which is a major risk factor for heart disease, stroke, and kidney failure .

Molecular Structure Analysis

The molecular formula of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 is C33H34N6O6 . The molecular weight is 610.66 g/mol .Chemical Reactions Analysis

Candesartan Cilexetil-d5 works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict, thereby reducing blood pressure .Physical And Chemical Properties Analysis

The molecular weight of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 is 610.66 g/mol . The molecular formula is C33H34N6O6 .Scientific Research Applications

Metabolic Research

This compound is used in metabolic research . Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner .

Environmental Studies

It is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food . Stable isotope-labeled compounds are particularly useful in these types of studies .

Clinical Diagnostics

In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening .

Organic Chemistry

Small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative, quantitative, detection, etc . Various types of NMR solvents can be used to study the structure, reaction mechanism, and reaction kinetics of compounds .

Cardiovascular Disease Research

This compound is related to Candesartan, an angiotensin II receptor antagonist, which has potent and long-lasting antihypertensive effects . Therefore, it could be used in research related to cardiovascular diseases .

Cancer Research

Candesartan, a related compound, is also a PPAR-γ agonist . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Therefore, this compound could potentially be used in cancer research .

Neurological Disease Research

Candesartan has been used in research related to traumatic brain injury (TBI) . Therefore, this compound could potentially be used in neurological disease research .

Endocrinology Research

Candesartan has been used in endocrinology research . Therefore, this compound could potentially be used in endocrinology research .

Future Directions

properties

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N6O6/c1-3-39-36-30(35-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41)/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORFUGQWQJEFIY-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B587178.png)

![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)

![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)

![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)

![N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide](/img/structure/B587198.png)

![Azireno[2,1-b][1,3]benzoxazole](/img/structure/B587199.png)